Tofacitinib (TOFA), formerly known as CP-690,550, is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) belonging to the class of Janus kinase (JAK) inhibitors. [, ] Specifically, tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK1 and JAK3 subunits. [, , ] This selectivity for JAK1 and JAK3 distinguishes tofacitinib from other JAK inhibitors, such as baricitinib, which exhibits greatest potency against JAK1 and JAK2. []
Exploring Tofacitinib's Effects on Different Immune Cell Subsets: Further investigation is needed to fully understand the nuanced effects of tofacitinib on various immune cell populations and their functional consequences. This research could uncover cell-specific roles of JAK/STAT signaling and provide valuable insights for optimizing tofacitinib's therapeutic application. [, ]
Developing Novel Prodrugs and Delivery Systems: Continued efforts to design and evaluate prodrugs and advanced drug delivery systems incorporating tofacitinib could lead to enhanced therapeutic efficacy, reduced systemic exposure, and improved safety profiles. [, ]
Investigating the Role of JAK/STAT in Other Disease Contexts: Expanding the application of tofacitinib as a research tool beyond its current focus on inflammatory diseases could uncover the involvement of JAK/STAT signaling in a broader range of pathological conditions, including cancer and metabolic disorders. []
Understanding the Long-Term Impact of JAK Inhibition: Long-term studies are crucial to fully assess the potential benefits and risks associated with prolonged JAK inhibition, particularly in terms of immune function, cardiovascular health, and cancer development. [, , ]
TOFA falls under the category of fatty acids and is classified as a natural product. Its chemical structure includes long-chain aliphatic acids, predominantly containing 18 carbon atoms. The compound is recognized for its potential in producing biodiesel, surfactants, and as a feedstock for various chemical processes.
The synthesis of TOFA can be achieved through several methods, primarily focusing on the extraction and purification from tall oil. The most common processes include:
The molecular formula for TOFA is , with a molecular weight of approximately 324.5 g/mol . The structure consists of a furan ring substituted with a tetradecyloxy group, contributing to its unique properties.
TOFA participates in various chemical reactions due to its reactive double bonds and carboxylic acid functionalities:
TOFA acts as an allosteric inhibitor of acetyl-CoA carboxylase, a critical enzyme in fatty acid synthesis. By inhibiting this enzyme, TOFA reduces malonyl-CoA levels, subsequently affecting phospholipid synthesis in cell membranes .
TOFA possesses several notable physical and chemical properties:
TOFA finds application across various sectors due to its versatile properties:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3